molecular formula C24H26N2O2 B13126453 9,10-Anthracenedione, 1,8-bis(cyclopentylamino)- CAS No. 824951-81-7

9,10-Anthracenedione, 1,8-bis(cyclopentylamino)-

Katalognummer: B13126453
CAS-Nummer: 824951-81-7
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: HXQJJAZEGYZOQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,8-bis(cyclopentylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of cyclopentylamino groups at the 1 and 8 positions and a quinone structure at the 9 and 10 positions. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic electronics and photochemistry .

Vorbereitungsmethoden

The synthesis of 1,8-bis(cyclopentylamino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with cyclopentylamine. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or toluene. The product is then purified by recrystallization or column chromatography .

Industrial production methods for anthracene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

1,8-bis(cyclopentylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The quinone structure can be further oxidized to form more complex derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,8-bis(cyclopentylamino)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Wirkmechanismus

The mechanism of action of 1,8-bis(cyclopentylamino)anthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It can also inhibit key enzymes involved in cellular processes, leading to cell death. The specific pathways involved depend on the particular application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1,8-bis(cyclopentylamino)anthracene-9,10-dione can be compared with other anthracene derivatives such as:

Eigenschaften

CAS-Nummer

824951-81-7

Molekularformel

C24H26N2O2

Molekulargewicht

374.5 g/mol

IUPAC-Name

1,8-bis(cyclopentylamino)anthracene-9,10-dione

InChI

InChI=1S/C24H26N2O2/c27-23-17-11-5-13-19(25-15-7-1-2-8-15)21(17)24(28)22-18(23)12-6-14-20(22)26-16-9-3-4-10-16/h5-6,11-16,25-26H,1-4,7-10H2

InChI-Schlüssel

HXQJJAZEGYZOQR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4NC5CCCC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.